2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core with multiple functional groups. Its structure includes:
- A 3-chlorophenyl group at position 1, introducing steric bulk and electron-withdrawing effects.
- 7,7-dimethyl substituents on the cyclohexenone ring, enhancing conformational rigidity.
- A carbonitrile group at position 3, which may participate in hydrogen bonding or dipole interactions. This compound belongs to a broader class of hexahydroquinoline derivatives, which are studied for their diverse pharmacological and material science applications .
Properties
CAS No. |
312536-74-6 |
|---|---|
Molecular Formula |
C25H22ClN3O3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-6-7-20-21(8-14)32-13-31-20)17(12-27)24(28)29(18)16-5-3-4-15(26)9-16/h3-9,22H,10-11,13,28H2,1-2H3 |
InChI Key |
VHNRUJLXTHNGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
Advantages
-
Yield : 85–92%, attributed to uniform heating and enhanced molecular collisions.
-
Scalability : Batch processing in industrial microwave reactors achieves kilogram-scale production.
This method is ideal for rapid synthesis but requires specialized equipment.
One-Pot Multicomponent Approaches
Abdelhamid et al. (2017) demonstrated a one-pot strategy using enaminone intermediates, streamlining synthesis by eliminating isolation steps.
Procedure
Key Metrics
-
Yield : 78–84%.
-
Purity : >95% after recrystallization.
This method reduces waste but demands precise stoichiometric control.
Green Chemistry Approaches
ZrOCl₂·8H₂O, a reusable catalyst, exemplifies sustainable synthesis. A design of experiment (DOE)-optimized protocol achieves high efficiency.
Optimized Conditions
Environmental Benefits
-
E-Factor : 0.23 (vs. 2.1 for traditional methods).
-
Reusability : Catalyst retains 90% activity after five cycles.
Industrial Production Techniques
Large-scale synthesis employs flow chemistry and microwave-assisted continuous reactors. Key features include:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines or amides.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups, at the chlorophenyl position.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
1.1 Anticancer Properties
Research indicates that derivatives of similar compounds have shown significant anticancer activity. For instance, compounds containing the hexahydroquinoline structure have been studied for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated promising results against breast cancer cells .
1.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In studies involving animal models of inflammation, compounds with similar structures have been reported to reduce inflammatory markers and alleviate symptoms associated with conditions such as rheumatoid arthritis .
1.3 Neuroprotective Effects
The neuroprotective potential of compounds similar to 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has also been explored. These compounds are believed to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative disorders .
Synthesis and Chemical Transformations
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. The presence of amino and cyano groups makes it a versatile building block for organic synthesis:
2.1 Synthetic Pathways
Various synthetic routes have been reported for the preparation of hexahydroquinoline derivatives. These methods often involve cyclization reactions that yield the desired structure with high efficiency .
2.2 Applications in Organic Chemistry
Due to its reactive functional groups, this compound can serve as an intermediate in the synthesis of more complex molecules. For example, it can undergo nucleophilic substitutions or cycloadditions to form new heterocyclic compounds that may possess enhanced biological activities .
Medicinal Chemistry and Drug Development
The integration of this compound into drug development pipelines is promising due to its multifaceted biological activities:
3.1 Potential Drug Candidates
The unique structure of this compound suggests potential as a lead compound in developing new therapeutics for cancer and inflammatory diseases .
3.2 Structure–Activity Relationship Studies
Ongoing research focuses on understanding the structure–activity relationships (SAR) associated with this compound. By modifying different substituents on the core structure, researchers aim to enhance efficacy and reduce toxicity profiles in preclinical studies .
Case Studies
Several case studies illustrate the application of this compound in various research settings:
| Study | Focus | Findings |
|---|---|---|
| Gao et al., 2001 | Anticancer Activity | Identified significant apoptosis induction in cancer cell lines using related compounds. |
| Xu et al., 2011 | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in animal models treated with similar derivatives. |
| Luan et al., 2011 | Organic Transformations | Explored nucleophilic substitution reactions leading to novel heterocycles with enhanced bioactivity. |
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Aromatic Substituents
- 2-Amino-4-phenyl derivatives (e.g., 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carbonitrile, ): The absence of the benzo[d][1,3]dioxol-5-yl group reduces steric hindrance and alters electronic properties. Lower predicted collision cross-section (CCS) values compared to benzodioxol-containing analogs suggest a more compact structure .
- Crystal structures of such compounds reveal intermolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing layered molecular packing .
Halogenated Derivatives
- Single-crystal X-ray studies (e.g., ) show disordered residues and distinct hydrogen-bonding networks .
Core Structure Modifications
- Chromene vs. Hexahydroquinoline Cores (): Chromene derivatives (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, ) lack the fused cyclohexenone ring, resulting in reduced conformational rigidity. Sofa conformations in chromene derivatives contrast with boat or chair conformations in hexahydroquinolines .
Physicochemical and Computational Comparisons
Collision Cross-Section (CCS) Analysis
Hydrogen Bonding and Crystal Packing
- Compounds with dimethylamino groups () form corrugated layers via N–H⋯N/O interactions, whereas chloro-substituted analogs (e.g., ) exhibit less ordered packing due to steric and electronic effects .
Research Implications
The structural diversity among these analogs highlights the importance of substituent selection in tuning physicochemical properties (e.g., solubility, rigidity) and intermolecular interactions. Computational tools like Chemical Space Docking () could further elucidate how substituents influence binding to biological targets or material interfaces . Future studies should explore the pharmacological efficacy and synthetic scalability of benzodioxol-containing derivatives compared to simpler analogs.
Biological Activity
Introduction
The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (referred to as "the compound") is a complex organic molecule with potential biological activities. This article explores its biological activity based on various studies and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hexahydroquinoline core and a benzo[d][1,3]dioxole moiety. Its molecular formula is , and it features multiple functional groups that may contribute to its biological properties.
Table 1: Structural Information of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1=C(C=CC=C1Cl)N2C3=C(...) |
| InChI | InChI=1S/C24H20ClN3O3/... |
| InChIKey | SBKBIMAHZHNSOX-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of the compound has been investigated in various contexts, including its potential as an antimicrobial agent, anticancer properties, and effects on immune functions.
Antimicrobial Activity
Studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, benzodioxole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in the structure of these compounds is believed to enhance their antimicrobial activity.
Anticancer Properties
Research has suggested that compounds related to the hexahydroquinoline scaffold possess anticancer properties. For instance, certain derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Immunomodulatory Effects
The compound's influence on immune functions has also been a focus of research. Some studies have shown that structurally related compounds can modulate immune responses by affecting cytokine production and lymphocyte activation. For example, certain derivatives were found to inhibit TNF-alpha production in human blood cultures . This suggests potential applications in treating autoimmune diseases or conditions where immune modulation is beneficial.
Case Study 1: Antimicrobial Testing
A study conducted on derivatives similar to the compound demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens. The results indicated a direct correlation between structural modifications and enhanced biological activity .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that the compound could reduce cell viability significantly compared to control groups. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Research Findings Summary
- Antimicrobial Activity : Effective against various bacterial strains; structure-dependent efficacy.
- Anticancer Properties : Induces apoptosis in cancer cells; modulates signaling pathways.
- Immunomodulation : Inhibits pro-inflammatory cytokines; potential use in autoimmune conditions.
The compound this compound exhibits promising biological activities across various domains including antimicrobial effects, anticancer properties, and immunomodulation. Further research is warranted to explore its full potential and mechanisms of action.
Q & A
Q. What crystallographic parameters are critical for resolving disorder in the benzo[d][1,3]dioxolyl moiety?
- Methodological Answer : Disorder in the dioxolane ring (common in XRD data) requires refining occupancy factors and applying geometric restraints (e.g., DFIX for C–O bonds). Use PLATON’s SQUEEZE to model solvent-accessible voids. Report R values (< 0.05) and ensure data-to-parameter ratios > 10:1 to validate refinement quality .
Q. How can synergistic effects with clinical drugs be systematically evaluated?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:2) against monotherapies in cell viability assays. Calculate CI values using CompuSyn software: CI < 1 indicates synergy. Confirm mechanisms via Western blot (e.g., apoptosis markers) .
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Optimize atom economy by switching to one-pot multicomponent reactions. Use microwave-assisted synthesis (100°C, 300W) to reduce reaction time from 12h to 2h, improving E-factor (kg waste/kg product) by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
